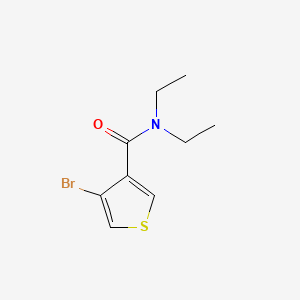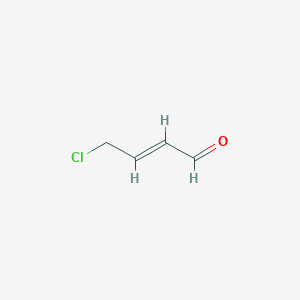![molecular formula C10H15BN2O3 B14136773 Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]- CAS No. 397843-81-1](/img/structure/B14136773.png)
Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Isopropylureido)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical and biological applications. This particular compound features a phenyl ring substituted with a boronic acid group and a 3-isopropylureido group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropylureido)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with a phenylboronic acid derivative.
Ureido Group Introduction: The isopropylureido group is introduced through a reaction with isopropyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions to prevent decomposition of the boronic acid group.
Industrial Production Methods
Industrial production of 3-(3-Isopropylureido)phenylboronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Isopropylureido)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogens or nitrating agents for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Halogenated or nitrated phenylboronic acids.
Aplicaciones Científicas De Investigación
3-(3-Isopropylureido)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Employed in the development of sensors for detecting diols and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(3-Isopropylureido)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial for its role in sensing and separation applications. The compound can bind to diol-containing molecules, forming a cyclic boronate ester, which can be reversed under specific conditions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the isopropylureido group, making it less specific in certain applications.
3-Formylphenylboronic acid: Contains a formyl group instead of an isopropylureido group, leading to different reactivity and applications.
4-Carboxyphenylboronic acid: Features a carboxyl group, which alters its chemical properties and uses.
Uniqueness
3-(3-Isopropylureido)phenylboronic acid is unique due to the presence of the isopropylureido group, which enhances its specificity and reactivity in certain chemical and biological applications. This makes it a valuable compound in research and industrial processes where selective binding and reactivity are required.
Propiedades
Número CAS |
397843-81-1 |
|---|---|
Fórmula molecular |
C10H15BN2O3 |
Peso molecular |
222.05 g/mol |
Nombre IUPAC |
[3-(propan-2-ylcarbamoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BN2O3/c1-7(2)12-10(14)13-9-5-3-4-8(6-9)11(15)16/h3-7,15-16H,1-2H3,(H2,12,13,14) |
Clave InChI |
FPBLPNNLIDUSDD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)NC(=O)NC(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)
![Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B14136696.png)


![2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B14136711.png)

![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B14136716.png)
![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)






